molecular formula C14H9Cl3N2O3 B6107406 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B6107406
M. Wt: 359.6 g/mol
InChI Key: IMDAOOHUHDRFNL-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C14H9Cl3N2O3 and a molecular weight of 359.598. This compound is known for its unique structure, which includes a benzamide core substituted with a methyl group, a nitro group, and a trichlorophenyl group. It is used in various scientific research applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trichlorophenyl group enhances the compound’s binding affinity to certain proteins, making it a potent inhibitor of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O3/c1-7-2-3-8(4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDAOOHUHDRFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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